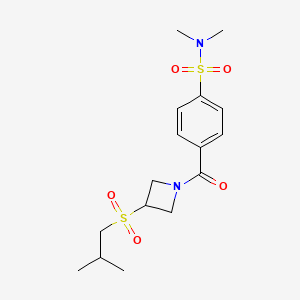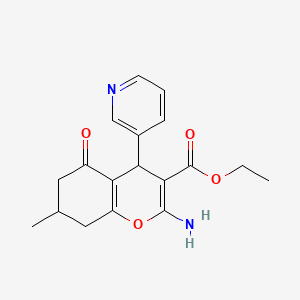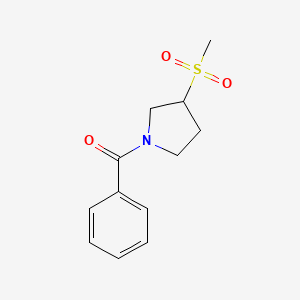![molecular formula C28H29N3O3S B2982756 2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 370854-47-0](/img/structure/B2982756.png)
2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research into the structural aspects of similar amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids when treated with different mineral acids. The ability to form host-guest complexes with enhanced fluorescence emission suggests potential applications in materials science, especially for the development of fluorescent probes and sensors. The detailed structural analysis also provides insights into their crystalline and molecular arrangements, which are crucial for understanding their reactivity and interactions with other molecules (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Heterocyclic Compounds
The synthesis of tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from similar cyanoquinoline precursors has been explored, revealing methods for creating diverse heterocyclic structures. These synthetic strategies are significant for the development of new pharmaceuticals and agrochemicals, showcasing the versatility of cyanoquinoline derivatives in organic synthesis (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Key Intermediates for Drug Synthesis
Certain cyanoquinoline derivatives serve as key intermediates in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. These compounds have been developed as part of the synthesis of anticancer, antimalarial, antidiabetic, and antiviral agents, highlighting their importance in medicinal chemistry. The development of efficient synthetic routes for these intermediates is crucial for the production of drugs with potential to treat various diseases (Jiang et al., 2011).
Anticancer Activity and Antioxidant Properties
Research has also focused on the synthesis and biological evaluation of heterocyclic compounds bearing the cyanoquinoline moiety for their anticancer and antioxidant properties. This includes the study of their anticancer activity against specific cancer cell lines, demonstrating the therapeutic potential of such compounds. The ability to modulate biological activities through structural modifications of cyanoquinoline derivatives offers valuable insights for drug discovery and development (Sayed et al., 2022).
Properties
IUPAC Name |
2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-18-10-5-7-12-21(18)30-25(33)17-35-28-20(16-29)26(19-11-6-8-15-24(19)34-4-2)27-22(31-28)13-9-14-23(27)32/h5-8,10-12,15,26,31H,3-4,9,13-14,17H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZHGUDVPTULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)
![1,6,7-trimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2982677.png)


![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)





![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
